molecular formula C6H12O3 B13420511 (R)-(-)-Methyl-2-hydroxy-2-methylbutanoate

(R)-(-)-Methyl-2-hydroxy-2-methylbutanoate

Cat. No.: B13420511
M. Wt: 132.16 g/mol
InChI Key: FMXYCZVOMYLMKM-ZCFIWIBFSA-N
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Description

®-(-)-Methyl-2-hydroxy-2-methylbutanoate is a chiral ester compound with significant importance in various fields of chemistry and industry. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-Methyl-2-hydroxy-2-methylbutanoate typically involves the esterification of ®-2-hydroxy-2-methylbutanoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ®-(-)-Methyl-2-hydroxy-2-methylbutanoate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-(-)-Methyl-2-hydroxy-2-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: ®-2-oxo-2-methylbutanoic acid.

    Reduction: ®-2-hydroxy-2-methylbutanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

®-(-)-Methyl-2-hydroxy-2-methylbutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving chiral substrates.

    Medicine: Investigated for its potential use in the synthesis of pharmaceuticals with chiral centers.

    Industry: Utilized in the production of flavors and fragrances due to its ester functionality.

Mechanism of Action

The mechanism of action of ®-(-)-Methyl-2-hydroxy-2-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The chiral nature of the compound allows it to fit into enzyme active sites or receptor binding pockets in a stereospecific manner, influencing the outcome of biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • (S)-(+)-Methyl-2-hydroxy-2-methylbutanoate
  • ®-(-)-Ethyl-2-hydroxy-2-methylbutanoate
  • ®-(-)-Methyl-3-hydroxy-2-methylbutanoate

Uniqueness

®-(-)-Methyl-2-hydroxy-2-methylbutanoate is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes.

Properties

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

methyl (2R)-2-hydroxy-2-methylbutanoate

InChI

InChI=1S/C6H12O3/c1-4-6(2,8)5(7)9-3/h8H,4H2,1-3H3/t6-/m1/s1

InChI Key

FMXYCZVOMYLMKM-ZCFIWIBFSA-N

Isomeric SMILES

CC[C@](C)(C(=O)OC)O

Canonical SMILES

CCC(C)(C(=O)OC)O

Origin of Product

United States

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